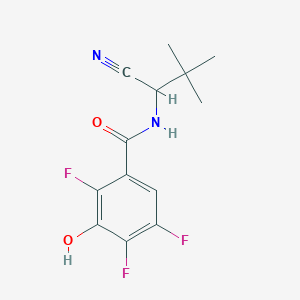

(R)-2-Bromo-1-(4-bromophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A synthetic method of a similar compound, R-1-(4-bromophenyl) ethanol, involves taking 1-(4-bromophenyl) ethanol as a raw material, lipase as a biological separation catalyst, and acidic resin as a racemic catalyst . The method involves dynamic kinetic resolution on chlorophenol ester as an acyl donor to obtain R-1-(4-bromophenyl) ethanol ester and hydrolyzing with LiOH to obtain the R-1-(4-bromophenyl) ethanol .Scientific Research Applications

Photochemical and Photophysical Properties in Phthalocyanines : A study demonstrated the synthesis of phthalocyanine derivatives modified with (R)-1-(4-bromophenyl)ethanol. These compounds exhibited distinct photochemical and biological properties, indicating the potential for applications in photodynamic therapy and fluorescence imaging (Ramos et al., 2015).

Synthesis of β-adrenergic Blockers : Research indicated the use of (R)-2-Bromo-1-(4-nitrophenyl)ethanol as a precursor for the synthesis of important β-adrenergic receptor blocking drugs, highlighting its importance in pharmaceutical synthesis (Kapoor et al., 2005).

Lipase-Mediated Enantioselective Reactions : A study utilized (R)-2-Bromo-1-(4-nitrophenyl)ethanol in lipase-catalyzed enantioselective reactions, emphasizing its role in the synthesis of enantioenriched intermediates for drug development (Conde et al., 1998).

Development of Nanohybrid Biocatalysts : Research explored the use of (R)-2-Bromo-1-(4-bromophenyl)ethanol in developing nanohybrid materials for kinetic resolution of secondary alcohols, demonstrating its application in the synthesis of chiral drugs and bioactive substances (Galvão et al., 2018).

Chemoenzymatic Synthesis Applications : The compound has been used in studies related to the chemoenzymatic synthesis of various compounds, including its use in biocatalytic processes for the preparation of pharmaceutical intermediates (Chen et al., 2019).

Role in Asymmetric Biaryl Suzuki Reactions : It served as a chiral auxiliary in highly diastereoselective biaryl Suzuki coupling reactions, which are crucial in organic synthesis and the production of certain pharmaceutical compounds (Broutin & Colobert, 2003).

Safety and Hazards

Future Directions

A study found that a phthalocyanine derivative containing a ®-1-(4-bromophenyl)ethoxy moiety showed a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions . This suggests potential future directions for research into compounds containing ®-1-(4-bromophenyl)ethanol.

properties

IUPAC Name |

(1R)-2-bromo-1-(4-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCCHBFOKYCUST-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CBr)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Bromo-1-(4-bromophenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2934164.png)

![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2934169.png)

![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)

![3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2934173.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide](/img/structure/B2934174.png)

![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)